9-Methylundecanoic acid
Overview
Description
9-methyl-undecanoic acid is a medium-chain fatty acid.
Scientific Research Applications
Antiproliferative Activities : A study synthesized a compound by introducing an α-methylene-γ-butyrolactone group into 3-(4-hydroxyphenyl)propionic acid, which demonstrated antiproliferative effects on HL-60 cells, murine splenocytes, and human peripheral mononuclear cells, inducing apoptosis and inhibiting proliferation with no apparent toxic side effects (González et al., 2002).
Myocardial Imaging : Iodine-123-labelled 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA) has been used for myocardial imaging. This branched fatty acid analogue was designed for medium washout rates from the myocardium and has been studied for its clinical feasibility in evaluating myocardial ischemia (Hashimoto et al., 1999).
Natural Occurrence and Characterization : Research on the cyanobacterium Anabaena flos-aquae f. flos-aquae led to the isolation and characterization of 9R-oxygenated fatty acids, marking the first report of the natural occurrence of these compounds (Murakami et al., 1992).
Isotope Labelling for Metabolic Studies : The synthesis of isotopically labelled lipids, including tetradeuterated 10-methylundecanoic acid, has been described for studies of long-chain fatty acid metabolism in patients (Johnson & Poulos, 1989).
Abscisic Acid Catabolic Pathway : A study in Brassica napus siliques discovered a new hydroxylated abscisic acid (ABA) metabolite, revealing a catabolic pathway in which the 9′-methyl group of ABA is oxidized. This metabolite, identified as neophaseic acid (neoPA), indicated new insights into ABA metabolism (Zhou et al., 2004).
Breast Cancer Prevention : Research on 9-cis-retinoic acid (9cRA) showed its potent inhibitory effect on mammary carcinogenesis in rats, with a significant reduction in tumor incidence and burden. The combination of 9cRA with tamoxifen was especially effective, suggesting potential clinical applications (Anzano et al., 1994).
Synthesis of Hydroxy Acids : Various studies have focused on the synthesis of derivatives of hydroxy acids like 10-methylundecanoic acid, exploring their structural and stereochemical properties (Zhang et al., 2006).
Alkylation of C(sp3)–H and C(sp2)–H Bonds : A study explored the use of 9-Methylacridine as a ligand to promote a Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides, contributing to the synthesis of unnatural amino acids and tri- and tetrasubstituted acrylic acids (Zhu et al., 2014).
Antiproliferative Activity Against Cancer Cells : Derivatives of 9-Hydroxystearic acid (9-HSA) were synthesized and showed antiproliferative activity against the HT29 cell line, indicating the importance of position 9 groups for biological activity (Calonghi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
9-Methylundecanoic acid is a medium-chain fatty acid . These types of fatty acids are known to have various targets within the body, including certain enzymes and receptors.
Pharmacokinetics
This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, potentially limiting its bioavailability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Methylundecanoic acid are not extensively studied. As a medium-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known that medium-chain fatty acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a fatty acid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
9-methylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCDMZMKQOGSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415227 | |
Record name | 9-methylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-17-1 | |
Record name | 9-methylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.